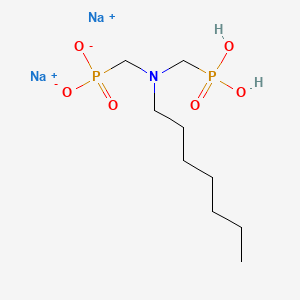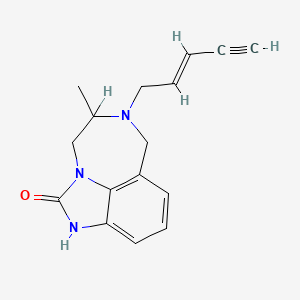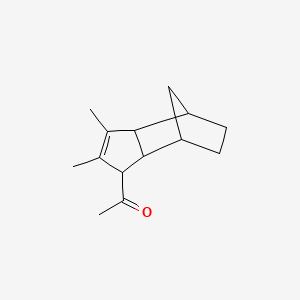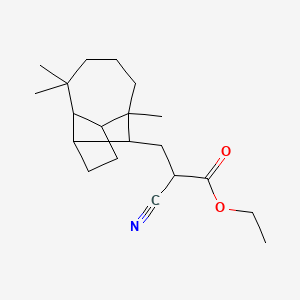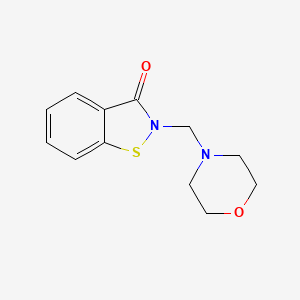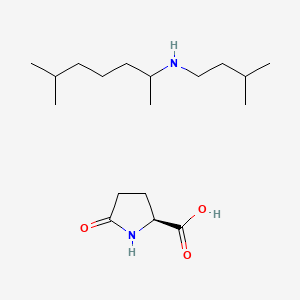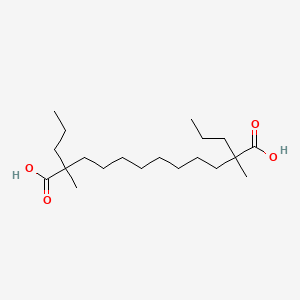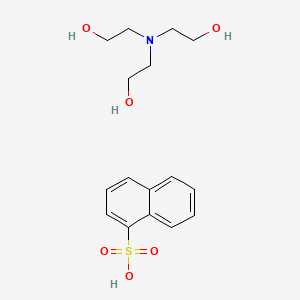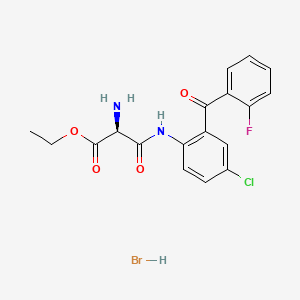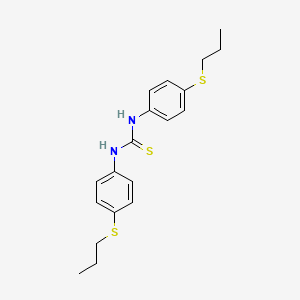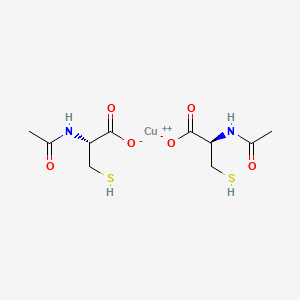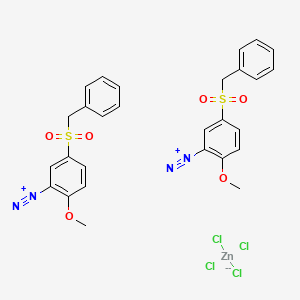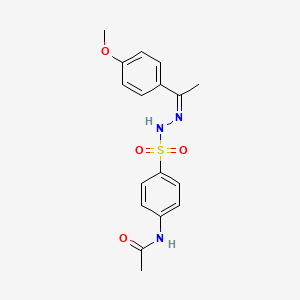
N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a hydrazino group, and a sulfonyl group attached to a phenyl ring, further connected to an acetamide group. Its intricate structure allows it to participate in various chemical reactions and exhibit diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group. Finally, the resulting compound is acetylated to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone or sulfonyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide exerts its effects involves multiple molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors involved in oxidative stress and inflammation. The compound has been shown to downregulate the expression of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-6, while upregulating anti-inflammatory cytokines like interleukin-10 .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
Uniqueness
N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate oxidative stress and inflammation pathways makes it particularly valuable in medical research .
Propiedades
Número CAS |
5448-98-6 |
|---|---|
Fórmula molecular |
C17H19N3O4S |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
N-[4-[[(Z)-1-(4-methoxyphenyl)ethylideneamino]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H19N3O4S/c1-12(14-4-8-16(24-3)9-5-14)19-20-25(22,23)17-10-6-15(7-11-17)18-13(2)21/h4-11,20H,1-3H3,(H,18,21)/b19-12- |
Clave InChI |
YASPKPYQUUOCES-UNOMPAQXSA-N |
SMILES isomérico |
C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)/C2=CC=C(C=C2)OC |
SMILES canónico |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


